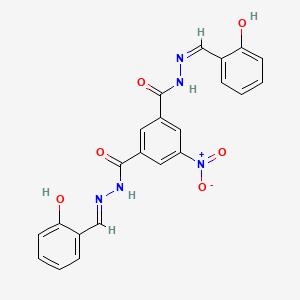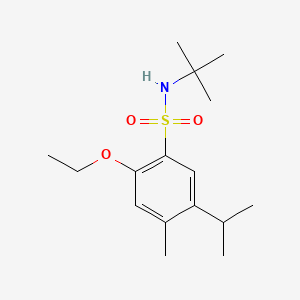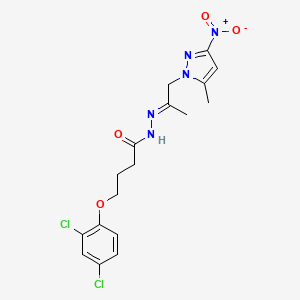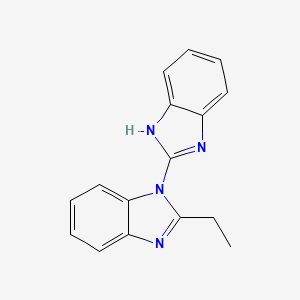
N'~1~,N'~3~-bis(2-hydroxybenzylidene)-5-nitroisophthalohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~,N’~3~-bis(2-hydroxybenzylidene)-5-nitroisophthalohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~3~-bis(2-hydroxybenzylidene)-5-nitroisophthalohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 5-nitroisophthalohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for N’~1~,N’~3~-bis(2-hydroxybenzylidene)-5-nitroisophthalohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’~1~,N’~3~-bis(2-hydroxybenzylidene)-5-nitroisophthalohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers or esters
Wissenschaftliche Forschungsanwendungen
N’~1~,N’~3~-bis(2-hydroxybenzylidene)-5-nitroisophthalohydrazide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N’~1~,N’~3~-bis(2-hydroxybenzylidene)-5-nitroisophthalohydrazide involves its ability to form stable complexes with metal ions. This property is attributed to the presence of multiple donor atoms (oxygen and nitrogen) in the molecule, which can coordinate with metal ions. The compound’s bioactivity, such as antimicrobial and antioxidant properties, is likely due to its ability to interact with biological macromolecules and disrupt their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’~1~,N’~3~-bis(2-hydroxybenzylidene)malonohydrazide
- N’~1~,N’~3~-bis(2-ethoxybenzylidene)malonohydrazide
- N’~1~,N’~3~-bis(2-(allyloxy)benzylidene)malonohydrazide
Uniqueness
N’~1~,N’~3~-bis(2-hydroxybenzylidene)-5-nitroisophthalohydrazide is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that lack the nitro group and may have different properties and applications.
Eigenschaften
Molekularformel |
C22H17N5O6 |
|---|---|
Molekulargewicht |
447.4 g/mol |
IUPAC-Name |
1-N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H17N5O6/c28-19-7-3-1-5-14(19)12-23-25-21(30)16-9-17(11-18(10-16)27(32)33)22(31)26-24-13-15-6-2-4-8-20(15)29/h1-13,28-29H,(H,25,30)(H,26,31)/b23-12-,24-13+ |
InChI-Schlüssel |
YPOBNHGMTZBNAK-QFHCXKJNSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N/N=C\C3=CC=CC=C3O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NN=CC3=CC=CC=C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine](/img/structure/B13373851.png)
![2-Hydroxy-4-({[(methoxycarbonyl)amino][(methoxycarbonyl)imino]methyl}amino)phenylacetamide](/img/structure/B13373858.png)

![N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B13373869.png)



![1-(1,1-dioxidotetrahydro-3-thienyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13373901.png)
![2-[4,6-Bis(4-methoxyphenyl)pyridin-2-yl]phenol](/img/structure/B13373903.png)
![ethyl 4-{[1-[3-(dimethylamino)propyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13373906.png)
![6-(2-Chloro-4-nitrophenyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373908.png)
![ethyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B13373929.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(pyridin-2-yloxy)ethanamine](/img/structure/B13373935.png)
